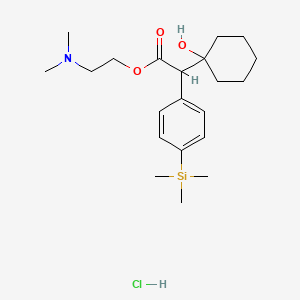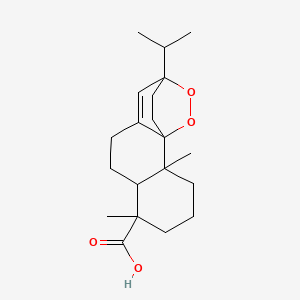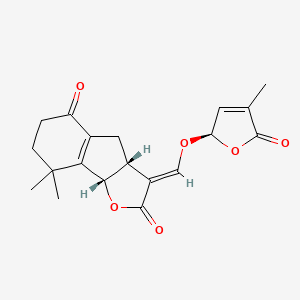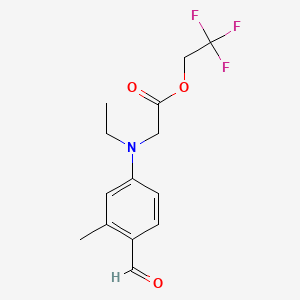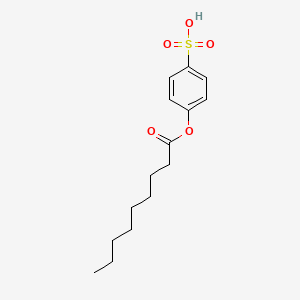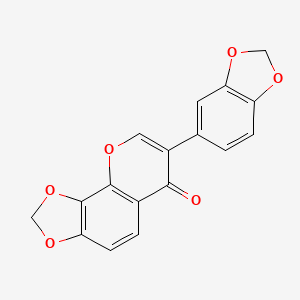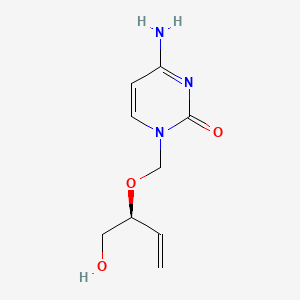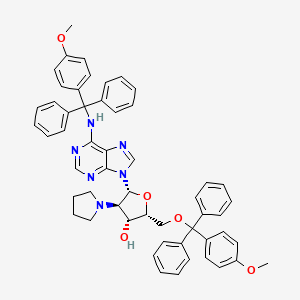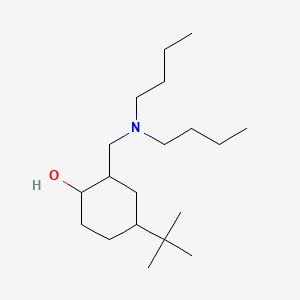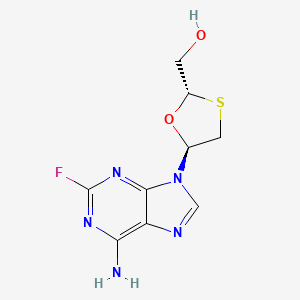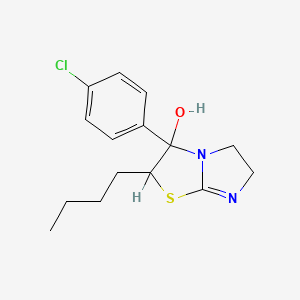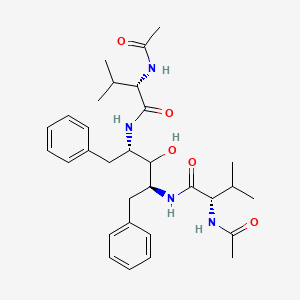
9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” is a synthetic organic compound that belongs to the class of furochromenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate starting materials such as chromenes and furans.
Methoxylation: Introduction of the methoxy group at the 9th position can be done using methanol in the presence of a catalyst.
Pyridinylmethylene substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the furochromene core.
Reduction: Reduction reactions could target the pyridinylmethylene group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its bioactivity.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example:
Enzyme inhibition: It might inhibit certain enzymes by binding to their active sites.
Receptor binding: Could interact with cellular receptors, modulating signal transduction pathways.
DNA intercalation: Might intercalate into DNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furochromenes: Other compounds in this class with different substituents.
Methoxy derivatives: Compounds with methoxy groups at different positions.
Pyridinylmethylene derivatives: Compounds with variations in the pyridinylmethylene group.
Uniqueness
“9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
78439-67-5 |
|---|---|
Molekularformel |
C18H12N2O4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
9-methoxy-4-(pyridin-4-ylmethylideneamino)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H12N2O4/c1-22-18-16-13(6-9-23-16)15(12-2-3-14(21)24-17(12)18)20-10-11-4-7-19-8-5-11/h2-10H,1H3 |
InChI-Schlüssel |
UDOVBHTUBOROTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C3=C1OC=C3)N=CC4=CC=NC=C4)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


